1,1,6-Trifluoroindan
Description
1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN) is a C13-norisoprenoid compound derived from carotenoid degradation, notably in grapes and wines. It is a key contributor to the "petrol" or "kerosene" aroma in aged Riesling wines . Structurally, TDN consists of a naphthalene backbone with three methyl groups at positions 1, 1, and 6 (Figure 1). Its formation is influenced by grape variety, sunlight exposure, storage conditions, and enzymatic hydrolysis of glycosidically bound precursors .
Properties
Molecular Formula |
C9H7F3 |
|---|---|
Molecular Weight |
172.15 g/mol |
IUPAC Name |
3,3,5-trifluoro-1,2-dihydroindene |
InChI |
InChI=1S/C9H7F3/c10-7-2-1-6-3-4-9(11,12)8(6)5-7/h1-2,5H,3-4H2 |
InChI Key |
PKSOJHHOUGVECS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C1C=CC(=C2)F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,6-Trifluoroindan typically involves the trifluoromethylation of indan derivatives. One common method is the metal-free oxidative trifluoromethylation of indoles using trifluoromethyl sulfonyl sodium (CF₃SO₂Na) as the trifluoromethylating agent . This reaction is carried out under mild conditions and provides a high yield of the desired product. Another approach involves the use of trifluoromethyl ketones under solvent-free mechanochemical conditions to produce trifluoromethyl-substituted indan derivatives .
Chemical Reactions Analysis
1,1,6-Trifluoroindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).
Scientific Research Applications
1,1,6-Trifluoroindan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,6-Trifluoroindan involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in the modulation of biological processes .
Comparison with Similar Compounds
Data Tables
Table 1: Comparison of Norisoprenoids in Wine
Table 2: Regional Variation in TDN Concentrations (μg/L)
Factors Influencing TDN vs. Other Norisoprenoids
- Sunlight Exposure: TDN concentrations in grapes increase with UV exposure, unlike β-damascenone, which is less light-sensitive .
- Storage Conditions : TDN accumulates in wines stored at higher temperatures (>20°C), while vitispirane shows minimal thermal sensitivity .
- Water Stress: Deficit irrigation elevates bound TDN precursors by 100%, whereas β-damascenone increases only marginally .
Research Findings and Contradictions
- Contradiction in Regional Data: South African Riesling shows higher TDN than European counterparts, but some studies note overlaps in warmer European vintages .
- Sensory Impact : While TDN is considered an off-flavor in young wines, it is prized in aged Riesling, unlike methional (a potato-like off-flavor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
